molecular formula C8H4F6OS2 B15291711 4-Trifluoromethylthiophenyl trifluoromethyl sulphoxide

4-Trifluoromethylthiophenyl trifluoromethyl sulphoxide

Cat. No.: B15291711
M. Wt: 294.2 g/mol
InChI Key: OAAPCOWISYGSIR-UHFFFAOYSA-N
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Description

4-Trifluoromethylthiophenyl trifluoromethyl sulphoxide is a chemical compound with the molecular formula C8H4F6OS2 and a molecular weight of 294.2371792 g/mol . This compound is characterized by the presence of trifluoromethyl groups attached to both the thiophenyl and sulphoxide moieties, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethylthiophenyl trifluoromethyl sulphoxide typically involves the reaction of trifluoromethylthiophenol with trifluoromethyl sulfoxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethylthiophenyl trifluoromethyl sulphoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulphoxide group to a sulfide.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

    Oxidation: Formation of trifluoromethyl sulfone derivatives.

    Reduction: Formation of trifluoromethyl sulfide derivatives.

    Substitution: Formation of substituted trifluoromethylthiophenyl derivatives.

Scientific Research Applications

4-Trifluoromethylthiophenyl trifluoromethyl sulphoxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups into target molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Trifluoromethylthiophenyl trifluoromethyl sulphoxide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, influencing their activity. The compound can act as an inhibitor or activator of specific enzymes and pathways, depending on the context of its use .

Comparison with Similar Compounds

  • Trifluoromethylthiobenzene
  • Trifluoromethyl phenyl sulfone
  • Trifluoromethyl phenyl sulfide

Comparison: 4-Trifluoromethylthiophenyl trifluoromethyl sulphoxide is unique due to the presence of both trifluoromethyl and sulphoxide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and versatility in various applications .

Properties

Molecular Formula

C8H4F6OS2

Molecular Weight

294.2 g/mol

IUPAC Name

1-(trifluoromethylsulfanyl)-4-(trifluoromethylsulfinyl)benzene

InChI

InChI=1S/C8H4F6OS2/c9-7(10,11)16-5-1-3-6(4-2-5)17(15)8(12,13)14/h1-4H

InChI Key

OAAPCOWISYGSIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC(F)(F)F)S(=O)C(F)(F)F

Origin of Product

United States

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